![molecular formula C22H29N3O2S B11510532 N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11510532.png)
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide is a complex organic compound that combines the structural features of adamantane and benzodiazole. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while benzodiazole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers potential for diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the adamantane and benzodiazole precursors. The adamantane derivative can be synthesized through a series of reactions involving the functionalization of adamantane, such as halogenation followed by substitution reactions . The benzodiazole moiety can be prepared through cyclization reactions involving o-phenylenediamine and appropriate carboxylic acids .
The final coupling step involves the reaction of the adamantane derivative with the benzodiazole derivative under suitable conditions, such as the use of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or membranes . The benzodiazole moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-indol-2-YL)sulfanyl]acetamide: Similar structure but with an indole moiety instead of benzodiazole.
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-benzimidazol-2-YL)sulfanyl]acetamide: Similar structure but with a benzimidazole moiety.
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide is unique due to the combination of the adamantane and benzodiazole moieties, which confer both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H29N3O2S |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H29N3O2S/c1-27-17-2-3-18-19(9-17)25-21(24-18)28-13-20(26)23-5-4-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,14-16H,4-8,10-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
DBKFRYUITLSVIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.